molecular formula C27H25N5O3S B11397649 3-(2,5-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(2,5-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B11397649
M. Wt: 499.6 g/mol
InChI Key: UOTVFOZDORFUCE-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole: (let’s call it Compound X ) belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. Compound X has a complex structure, combining aromatic rings, triazoles, and oxadiazoles.

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C27H25N5O3S/c1-17-10-11-20(14-18(17)2)32-26(19-8-6-5-7-9-19)29-30-27(32)36-16-24-28-25(31-35-24)22-15-21(33-3)12-13-23(22)34-4/h5-15H,16H2,1-4H3

InChI Key

UOTVFOZDORFUCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of Compound X involves several steps

  • Formation of the Triazole Ring:
    • Start with 2,5-dimethoxyaniline.
    • React it with 3,4-dimethylbenzoyl chloride to form a triazole intermediate.
    • The triazole ring is essential for Compound X’s structure.
  • Introduction of the Oxadiazole Ring:
    • The triazole intermediate undergoes cyclization with thionyl chloride (SOCl₂) and hydrazine hydrate (N₂H₄·H₂O) to form the oxadiazole ring.
    • The sulfur atom from the triazole becomes part of the oxadiazole ring.
  • Functionalization:
    • The phenyl and dimethylphenyl groups are introduced through suitable reagents.

Industrial Production

Industrial-scale production of Compound X involves optimization of reaction conditions, scalability, and purification methods. Detailed industrial processes are proprietary, but academic research provides insights.

Chemical Reactions Analysis

Compound X can participate in various reactions:

    Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction with hydrogen gas (H₂) and a catalyst yields the corresponding amine.

    Substitution: The phenyl and dimethylphenyl groups can undergo substitution reactions.

    Major Products: The main products are derivatives of Compound X with modified substituents.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.

    Materials Science: It can serve as a building block for designing novel materials.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism remains an active area of research. it likely affects cellular processes through interactions with specific proteins or enzymes.

Comparison with Similar Compounds

Compound X stands out due to its intricate structure. Similar compounds include other oxadiazoles and triazoles, but none match its precise arrangement.

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